3-Hydroxy Carbofuran-d6
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Overview
Description
3-Hydroxy Carbofuran-d6 is an isotope-labeled analog of the carbamate pesticide, carbofuran. It is primarily used in scientific research for the quantitative analysis of pesticides due to its nearly identical physical properties to its non-labeled counterpart . This compound is particularly valuable in isotope dilution mass spectrometry (IDMS) for overcoming matrix effects in LC-MS/GC-MS analysis .
Preparation Methods
The synthesis of 3-Hydroxy Carbofuran-d6 involves the incorporation of deuterium atoms into the carbofuran molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with carbofuran as the starting material.
Deuterium Exchange: The hydrogen atoms in the carbofuran molecule are replaced with deuterium atoms through a deuterium exchange reaction.
Hydroxylation: The hydroxylation of the deuterated carbofuran results in the formation of this compound.
Industrial production methods for this compound are not widely documented, but the process generally involves the use of specialized equipment and reagents to ensure the precise incorporation of deuterium atoms.
Chemical Reactions Analysis
3-Hydroxy Carbofuran-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its parent carbofuran compound.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy Carbofuran-d6 is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
3-Hydroxy Carbofuran-d6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine at neuromuscular junctions, causing overstimulation of the nervous system . The molecular targets involved in this mechanism are the active sites of acetylcholinesterase, which are carbamoylated by the compound, leading to reversible inhibition .
Comparison with Similar Compounds
3-Hydroxy Carbofuran-d6 is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry. Similar compounds include:
Carbofuran: The parent compound, which is a widely used carbamate pesticide.
3-Hydroxy Carbofuran: The non-labeled analog of this compound.
Carbosulfan: Another carbamate pesticide that is metabolized to carbofuran.
Benfuracarb: A pro-pesticide that also metabolizes to carbofuran.
Furathiocarb: Another pro-pesticide that degrades to carbofuran.
The deuterium labeling of this compound provides it with unique properties that are advantageous in analytical chemistry, particularly in overcoming matrix effects and improving the accuracy of quantitative analyses .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(trideuteriomethyl)-3H-1-benzofuran-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i1D3,2D3 |
InChI Key |
RHSUJRQZTQNSLL-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |
Origin of Product |
United States |
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